4-Azido-3-chlorobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3ClN4 |
|---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
4-azido-3-chlorobenzonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-6-3-5(4-9)1-2-7(6)11-12-10/h1-3H |
InChI Key |
CBVPUOGSHYZZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Azido 3 Chlorobenzonitrile and Precursors
Precursor Synthesis and Halogenation Strategies
The synthesis of 4-azido-3-chlorobenzonitrile (B6189052) is contingent upon the availability of a suitable dihalogenated precursor, most notably 3,4-dichlorobenzonitrile (B1293625). The creation of this intermediate involves specific halogenation strategies and synthetic routes.
Synthesis of Dihalogentated Benzonitriles as Intermediates (e.g., 3,4-Dichlorobenzonitrile)
3,4-Dichlorobenzonitrile (3,4-DCBN) serves as a critical starting material for the synthesis of this compound. Several methods have been developed for its production, primarily through two distinct and effective strategies: the ammoxidation of 3,4-dichlorotoluene (B105583) and a two-step bromination-cyanidation sequence starting from 1,2-dichlorobenzene.
The gas-phase ammoxidation of 3,4-dichlorotoluene is a prominent industrial method. researchgate.net This process involves the reaction of 3,4-dichlorotoluene with ammonia (B1221849) and air at high temperatures over a catalyst. google.com One effective catalytic system utilizes silica-supported vanadium phosphorus oxide (VPO/SiO₂). researchgate.net Under optimized conditions—a reaction temperature of 673 K, a molar feed ratio of 3,4-dichlorotoluene:NH₃:air of 1:7:30, and a space velocity of 250 h⁻¹—a 97.8% conversion of the starting material can be achieved with a 67.4% molar yield of 3,4-dichlorobenzonitrile. researchgate.net Another highly efficient method employs a novel fixed-bed particle catalyst with a mixed carrier of titanium oxide and aluminum oxide. google.com This approach can achieve a conversion rate of 3,4-dichlorotoluene as high as 99.2% and a molar yield of 3,4-dichlorobenzonitrile up to 90.0% at temperatures between 350-375 °C. google.com
| Method | Starting Material | Key Reagents/Catalyst | Solvent/Phase | Temperature | Reported Molar Yield | Reference |
|---|---|---|---|---|---|---|
| Ammoxidation | 3,4-Dichlorotoluene | NH₃, Air, VPO/SiO₂ | Gas Phase | 673 K (400 °C) | 67.4% | researchgate.net |
| Ammoxidation | 3,4-Dichlorotoluene | NH₃, Air, V-Al-Ti-P-K-Cs-O catalyst | Gas Phase (Fixed Bed) | 350-375 °C | 90.0% | google.com |
| Bromination & Cyanidation | 1,2-Dichlorobenzene | 1. Br₂, FeCl₃ 2. CuCN, 1,10-phenanthroline | DMF (for cyanidation) | 128 °C (for cyanidation) | 94.2% | google.com |
Regioselective Halogenation Approaches for Substituted Benzonitriles
Achieving a specific substitution pattern, such as the 3,4-dichloro arrangement, requires precise control over the halogenation reaction, a concept known as regioselectivity. For aromatic compounds, the regioselectivity of electrophilic substitution is governed by the electronic properties of the substituents already present on the ring. The cyano group (-CN) of benzonitrile (B105546) is a deactivating, meta-directing group. Therefore, direct electrophilic halogenation of a mono-halobenzonitrile would not efficiently yield the desired 3,4-disubstituted pattern.
To overcome this, modern organic synthesis employs directing group strategies to achieve C-H activation at specific positions. rsc.org For instance, palladium-catalyzed methods have been developed for the ortho-selective C-H halogenation of benzyl (B1604629) nitriles and other aromatic compounds. acs.orggu.se These reactions often use an internal ligand or "directing group" to guide a transition metal catalyst to a specific C-H bond, allowing for halogenation at a position that is electronically disfavored. rsc.org While not directly used for 3,4-dichlorobenzonitrile synthesis from benzonitrile itself, these advanced methods highlight the importance of strategic approaches to control regioselectivity in the synthesis of complex substituted aromatics. Other strategies involve the use of N-halosuccinimides (NCS, NBS, NIS) in the presence of various acid catalysts to halogenate a range of aromatic substrates. organic-chemistry.org
Azide (B81097) Introduction via Nucleophilic Aromatic Substitution
The conversion of 3,4-dichlorobenzonitrile to this compound is accomplished through a nucleophilic aromatic substitution (SNA_r) reaction. This class of reaction is fundamental for introducing nucleophiles onto an aromatic ring.
Optimization of Reaction Conditions for Azidation (e.g., using Sodium Azide)
The introduction of the azide group is typically achieved by displacing one of the chlorine atoms on 3,4-dichlorobenzonitrile with an azide anion, commonly sourced from sodium azide (NaN₃). wikipedia.org The efficiency of this substitution is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and reaction time. researchgate.net
Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are generally preferred for SNA_r reactions. masterorganicchemistry.comfishersci.fi These solvents effectively solvate the sodium cation while leaving the azide anion relatively "bare" and highly nucleophilic. masterorganicchemistry.com An analogous reaction, the synthesis of 4-azido-2,3,5,6-tetrafluoropyridine (B1197644) from pentafluoropyridine, is successfully carried out using sodium azide in acetonitrile, underscoring the suitability of this solvent type. rsc.org
The reaction temperature is another critical factor. Heating is often necessary to overcome the activation energy of the reaction, and temperatures in the range of 50-100°C are commonly employed for these types of substitutions. fishersci.fi Optimization involves finding a balance where the reaction proceeds at a reasonable rate without causing decomposition of the desired azide product, as organic azides can be thermally sensitive. ucsb.edu
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Nucleophile | Sodium Azide (NaN₃) | Common, effective, and readily available source of the azide anion. | wikipedia.org |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Enhances nucleophilicity of the azide anion by poorly solvating it, while solvating the counter-ion. | masterorganicchemistry.comfishersci.fi |
| Temperature | Elevated (e.g., 50-100 °C) | Provides sufficient energy to overcome the activation barrier for the reaction. | fishersci.fi |
| Catalyst | Often not required | The substrate is sufficiently activated by electron-withdrawing groups. | rsc.orglibretexts.org |
Mechanistic Investigations of Halogen-Azide Displacement in the 4-Position
The regioselective displacement of the chlorine atom at the 4-position, rather than the 3-position, is a direct consequence of the mechanism of nucleophilic aromatic substitution. The reaction proceeds via a two-step addition-elimination pathway. libretexts.org
In the first step, the azide nucleophile attacks the carbon atom bearing a halogen, breaking the aromaticity of the ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is the key to the reaction's feasibility and regioselectivity.
The presence of strong electron-withdrawing groups, such as the cyano (-CN) group on the benzonitrile ring, is crucial for stabilizing the negative charge of the Meisenheimer complex. libretexts.orgmasterorganicchemistry.com When the azide ion attacks the C-4 position (para to the cyano group), the resulting negative charge can be delocalized through resonance onto the electronegative nitrogen atom of the cyano group. This provides significant stabilization to the intermediate. In contrast, if the attack were to occur at the C-3 position (meta to the cyano group), the negative charge cannot be delocalized onto the cyano group via resonance. libretexts.org Consequently, the intermediate for para-attack is much more stable than the intermediate for meta-attack, and the reaction proceeds almost exclusively at the 4-position.
In the second step of the mechanism, the chloride ion is eliminated as the leaving group, and the aromaticity of the ring is restored, yielding the final product, this compound. libretexts.org The order of leaving group ability in these reactions is typically F > Cl > Br > I, which is opposite to the trend in SN2 reactions, because the cleavage of the carbon-halogen bond is not the rate-determining step. masterorganicchemistry.com
Role of Catalysts and Solvents in Azidation Efficiency
The efficiency of the azidation reaction is profoundly influenced by the solvent and, in some cases, by catalysts. As previously noted, polar aprotic solvents are instrumental. rsc.org By minimizing solvation of the azide anion, they maximize its nucleophilic strength, thereby increasing the rate of the initial attack on the aromatic ring. masterorganicchemistry.com
For a highly activated substrate like 3,4-dichlorobenzonitrile, the azidation reaction with sodium azide often proceeds efficiently without the need for a catalyst. rsc.orglibretexts.org The strong electron-withdrawing nature of the para-cyano group and the inductive effect of the two chlorine atoms sufficiently lower the activation energy for the nucleophilic attack. masterorganicchemistry.com In synthetic chemistry, catalysts are substances that increase reaction rates without being consumed. cas.org While transition metals like copper are sometimes used to facilitate nucleophilic substitutions on less activated aryl halides, their use is generally not required for this specific transformation. mdpi.com The inherent reactivity of the substrate, combined with the proper choice of solvent and temperature, is typically sufficient to ensure an efficient conversion to this compound.
Alternative Synthetic Pathways
Alternative synthetic methodologies provide crucial access to this compound, particularly when direct routes are not feasible or efficient. These pathways often rely on building the molecule through a series of reliable, well-understood reactions or by combining pre-functionalized fragments in a convergent manner.
Strategies Involving Nitration-Reduction-Azidation Sequences on Benzonitrile Scaffolds
A classical and linear approach to synthesizing this compound involves a three-step sequence starting from a substituted benzonitrile precursor. This method relies on the sequential introduction of the required functional groups onto the aromatic ring. The key intermediate in this pathway is 3-chloro-4-nitrobenzonitrile (B1354924), which is subsequently converted to the target azide.
The general sequence can be outlined as follows:
Nitration: The process begins with the electrophilic nitration of 3-chlorobenzonitrile. This step introduces a nitro group onto the benzene (B151609) ring. The directing effects of the chloro (ortho, para-directing) and cyano (meta-directing) groups lead to the formation of the desired 3-chloro-4-nitrobenzonitrile isomer, among others, which must be isolated for the subsequent steps.
Reduction: The nitro group of 3-chloro-4-nitrobenzonitrile is then reduced to a primary amine. This transformation yields 4-amino-3-chlorobenzonitrile (B1332060), a stable and isolable intermediate. fluorine1.ru Various reducing agents can be employed for this purpose, with catalytic hydrogenation or reduction with metals like tin(II) chloride being common methods.
Azidation: The final step is the conversion of the amino group of 4-amino-3-chlorobenzonitrile into an azide. This is typically achieved via a Sandmeyer-type reaction, which involves two stages. First, the amine is treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid), at low temperatures (0–5 °C) to form an intermediate diazonium salt. google.com This salt is then reacted with an azide source, most commonly sodium azide, to displace the diazonium group and form the final product, this compound. google.com
A related, albeit different, starting point involves the chlorination of 4-aminobenzonitrile (B131773) using N-chlorosuccinimide to produce 4-amino-3-chlorobenzonitrile directly, which can then undergo the azidation step as described. fluorine1.ruchemicalbook.comacs.org
Table 1: Synthesis of the Precursor 4-Amino-3-chlorobenzonitrile
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Aminobenzonitrile | N-chlorosuccinimide, MeCN, 90°C | 4-Amino-3-chlorobenzonitrile | 95% | |
| 2'-Chloro-4'-cyanoacetanilide | Conc. HCl, Ethanol, Reflux | 4-Amino-3-chlorobenzonitrile | Not specified | prepchem.com |
| 3-Chloro-4-nitrobenzonitrile | Reduction (e.g., SnCl₂, H₂) | 4-Amino-3-chlorobenzonitrile | Not specified | fluorine1.ru |
Convergent Synthesis Approaches for Asymmetrically Substituted Benzonitriles
One conceptual convergent strategy involves the late-stage introduction of the nitrile group onto a pre-existing 1-azido-2-chloro-4-halobenzene scaffold. Palladium-catalyzed cyanation of aryl halides is a powerful method for this transformation, utilizing cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govorganic-chemistry.org This approach benefits from the wide availability of aryl halides and the high functional group tolerance of modern palladium catalyst systems. nih.govrsc.org
Table 2: Examples of Palladium-Catalyzed Cyanation of Aryl Halides
| Substrate Type | Cyanide Source | Catalyst System (Example) | Solvent | Reference |
|---|---|---|---|---|
| (Hetero)aryl Chlorides & Bromides | K₄[Fe(CN)₆]·3H₂O | Pd precatalyst, Ligand | Dioxane/Water | nih.gov |
| Aryl Bromides & Active Chlorides | Zn(CN)₂ | Pd/C, dppf, Zn(formate)₂ | DMAC | organic-chemistry.org |
| Aryl Halides | CuSCN | Pd(dppe)Cl₂ | Not specified | tcichemicals.com |
Alternatively, a Suzuki-Miyaura coupling reaction could be employed to construct the carbon skeleton. organic-chemistry.org This strategy would involve coupling two key fragments. For instance, a (3-chloro-4-cyanophenyl)boronic acid could be coupled with a suitable partner to introduce the azido (B1232118) group, or conversely, a (4-azido-3-chlorophenyl)boronic acid could be coupled with a partner that introduces the cyano functionality. The Suzuki reaction is renowned for its mild conditions and tolerance of diverse functional groups, making it highly suitable for complex aromatic syntheses. acs.orgthieme.de
More advanced, modular syntheses have been developed that rely on palladium-catalyzed C-H functionalization. capes.gov.br These methods allow for the convergent coupling of multiple components, such as an aryl iodide, a metal cyanide, and another aryl halide, in a single sequence to build highly substituted aromatic nitriles. capes.gov.br Such an approach could theoretically construct the this compound framework by combining a di-iodinated benzene derivative with chloro, azido, and cyano sources in a controlled, sequential manner.
Chemical Reactivity and Transformation Pathways of 4 Azido 3 Chlorobenzonitrile
Reactions Involving the Azide (B81097) Functional Group
The azide functional group in 4-azido-3-chlorobenzonitrile (B6189052) is a versatile reactive handle, enabling its use in several important chemical transformations. Its ability to act as a 1,3-dipole is central to its reactivity, particularly in cycloaddition reactions.
[3+2] Cycloaddition Reactions (Click Chemistry)
The azide-alkyne cycloaddition, a cornerstone of "click chemistry," represents a significant potential application for this compound. This class of reactions involves the 1,3-dipolar cycloaddition of the azide with an alkyne to form a stable triazole ring. While the general principles of these reactions are well-established, specific studies detailing the participation of this compound are not extensively documented in publicly available literature. The following sections outline the expected reactivity based on established methodologies.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. It is anticipated that this compound would readily react with a variety of terminal alkynes in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The reaction would likely proceed under mild conditions, including aqueous or organic solvents, to yield the corresponding 1-(4-cyano-2-chlorophenyl)-4-substituted-1,2,3-triazoles.
Table 1: Postulated Products of CuAAC Reaction of this compound with Various Alkynes
| Alkyne Reactant | Postulated Product |
| Phenylacetylene | 1-(4-cyano-2-chlorophenyl)-4-phenyl-1H-1,2,3-triazole |
| Propargyl alcohol | (1-(4-cyano-2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol |
| 1-Ethynylcyclohexene | 1-(4-cyano-2-chlorophenyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole |
| 3,3-Dimethyl-1-butyne | 1-(4-cyano-2-chlorophenyl)-4-(tert-butyl)-1H-1,2,3-triazole |
Note: This table represents hypothetical products based on established CuAAC reactivity, pending specific experimental data for this compound.
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a catalyst-free variant of the click reaction that utilizes strained cyclooctynes. The high ring strain of these alkynes facilitates the cycloaddition with azides at ambient temperatures without the need for a metal catalyst. It is expected that this compound would undergo SPAAC with various cyclic alkynes, such as dibenzocyclooctynes (DBCO) or bicyclo[6.1.0]nonynes (BCN), to form the corresponding triazole products. This bioorthogonal reaction is particularly valuable for applications in complex biological systems.
Table 2: Postulated Products of SPAAC Reaction of this compound with Cyclic Alkynes
| Cyclic Alkyne Reactant | Postulated Product |
| Dibenzocyclooctyne (DBCO) | 2-chloro-4-(dibenzo[b,f]azocin-5(6H)-yl)benzonitrile |
| Bicyclo[6.1.0]nonyne (BCN) | 2-chloro-4-(4,5,6,7,8,9-hexahydro-1H-cycloocta[d] thieme-connect.comnih.govsemanticscholar.orgtriazol-1-yl)benzonitrile |
In the context of [3+2] cycloadditions, regioselectivity is a critical aspect. The CuAAC reaction is known for its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. In contrast, the uncatalyzed Huisgen cycloaddition often produces a mixture of 1,4- and 1,5-regioisomers. For SPAAC, the regioselectivity is also generally high, leading to the formation of a single major regioisomer. Stereoselectivity would become a consideration if the alkyne partner contains stereocenters, but the cycloaddition itself does not typically introduce new stereocenters in the triazole ring. Specific regioselectivity and stereoselectivity studies on this compound are required to confirm these expected outcomes.
Tetrazole Formation via Azide-Nitrile Cycloaddition
A significant reaction pathway for molecules containing both an azide and a nitrile group is the intramolecular or intermolecular [3+2] cycloaddition to form a tetrazole ring. Tetrazoles are important five-membered heterocyclic compounds with a wide range of applications, including as carboxylic acid bioisosteres in medicinal chemistry.
The synthesis of 5-substituted 1H-tetrazoles from organic nitriles and an azide source, often sodium azide, is a well-established transformation. organic-chemistry.org This reaction is a [3+2] cycloaddition between the nitrile and the azide anion. thieme-connect.com Various catalysts have been developed to promote this reaction, including metal salts and heterogeneous catalysts. semanticscholar.orgorganic-chemistry.org
The conversion of nitriles to tetrazoles can be achieved through various catalytic systems. While specific studies on the intramolecular cyclization of this compound are not prevalent, the extensive research on intermolecular tetrazole synthesis from related benzonitriles provides a strong basis for predicting its reactivity. For instance, the reaction of 4-chlorobenzonitrile (B146240) with sodium azide has been used as a model reaction to evaluate the efficacy of different catalysts.
Catalytic systems for the synthesis of 5-substituted-1H-tetrazoles from nitriles often involve metal catalysts. For example, copper-based catalysts have been shown to be effective. In one study, a Cu/C catalyst was used for the one-pot synthesis of 5-substituted 1H-tetrazoles from aldehydes, where the nitrile is formed in situ. semanticscholar.org The reaction of 4-chlorobenzonitrile in this system yielded 5-(4-chlorophenyl)-1H-tetrazole. semanticscholar.org
Table 3: Catalytic Systems for the Synthesis of 5-(4-chlorophenyl)-1H-tetrazole from 4-Chlorobenzonitrile and Sodium Azide
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu/C (5 mol%) | DMF | 120 | 2 | 92 | semanticscholar.org |
| CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 1 | 100 | researchgate.net |
These findings suggest that similar catalytic systems could be effective for promoting the intermolecular reaction of this compound with an external azide source or potentially for facilitating its intramolecular cyclization to form a tetrazolyl-substituted benzofused heterocycle, although the latter would likely require specific conditions to favor the intramolecular pathway. The intramolecular cyclization would lead to the formation of a tetrazolo[1,5-a]quinazoline derivative, a transformation that would be of significant interest in heterocyclic chemistry. Further research is needed to explore these possibilities.
Influence of Reaction Parameters on Tetrazole Yield and Selectivity
The formation of tetrazoles from organic nitriles and an azide source, such as sodium azide, is a well-established [3+2] cycloaddition reaction. thieme-connect.com The reaction conditions, including temperature, solvent, and the use of catalysts, can significantly influence the yield and selectivity of the resulting 5-substituted-1H-tetrazole. Generally, the cycloaddition of an azide with a nitrile is a conventional method for synthesizing these tetrazoles. thieme-connect.com
For the synthesis of 5-substituted 1H-tetrazoles, the reaction often requires elevated temperatures to proceed efficiently. researchgate.net The use of catalysts, such as metal complexes or polymers, has been shown to be effective in the reaction of nitriles and azides. researchgate.net For instance, copper(II) and zinc(II) salts have been utilized to catalyze the synthesis of 5-substituted 1H-tetrazoles from organonitriles and sodium azide. researchgate.netresearchgate.net The choice of solvent can also play a crucial role, with polar aprotic solvents like DMF often being employed. researchgate.net
The electronic nature of the substituents on the benzonitrile (B105546) ring can also affect the reaction rate. Electron-withdrawing groups on the nitrile can activate it towards cycloaddition. researchgate.net
Table 1: Influence of Reaction Parameters on Tetrazole Synthesis
| Parameter | Effect on Yield and Selectivity |
|---|---|
| Temperature | Higher temperatures (e.g., 130–150 °C) are often required for the reaction to proceed at a reasonable rate. researchgate.net |
| Catalyst | The use of catalysts like copper or zinc salts can improve reaction efficiency and allow for milder conditions. researchgate.netresearchgate.net |
| Solvent | Polar aprotic solvents such as DMF are commonly used to facilitate the reaction. researchgate.net |
| Substituents | Electron-withdrawing groups on the nitrile can enhance its reactivity towards cycloaddition. researchgate.net |
Reduction of the Azide Group to Aromatic Amines
The reduction of the azide group in this compound to form 4-amino-3-chlorobenzonitrile (B1332060) is a common and important transformation. This reaction can be achieved using various reducing agents. One of the most effective and widely used methods for the reduction of nitriles to primary amines is reaction with lithium aluminum hydride (LiAlH₄). libretexts.org This process involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile, followed by protonation during an aqueous workup to yield the primary amine. libretexts.org
Other methods for the reduction of azides include catalytic hydrogenation, which often employs catalysts like palladium on carbon. oup.com This method is generally clean and efficient. The Staudinger reaction, which involves the treatment of the azide with a phosphine (B1218219) followed by hydrolysis, is another viable route to the amine.
Photochemical and Thermal Decomposition Pathways of the Azide Moiety
Aryl azides, upon thermal or photochemical stimulation, are known to extrude molecular nitrogen (N₂) to generate highly reactive nitrene intermediates. acs.org The major thermal reaction of azides is the loss of N₂ to form nitrenes. acs.org The activation energies for the decomposition of azides to produce nitrenes are typically in the range of 38–40 kcal/mol. acs.org
These generated nitrenes can undergo various subsequent reactions, including intramolecular C-H insertion, ring expansion, or intermolecular reactions with trapping agents. acs.org For instance, arylnitrenes can rearrange to form azacycloheptatetraenes. acs.org The specific decomposition pathway and the fate of the resulting nitrene are influenced by the substitution pattern on the aromatic ring and the reaction conditions.
Reactions Involving the Nitrile Functional Group
The nitrile group of this compound is an electrophilic center that can undergo a variety of transformations, including nucleophilic additions, hydrolysis, and reduction.
Nucleophilic Additions to the Nitrile (e.g., Alcoholysis, Aminolysis)
The polarized nature of the nitrile group makes its carbon atom susceptible to attack by nucleophiles. libretexts.org Reactions with alcohols (alcoholysis) can lead to the formation of imidates, while reactions with amines (aminolysis) can produce amidines. These reactions are often catalyzed by acids or bases.
Hydrolysis and Amidation Reactions of the Benzonitrile
The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis proceeds through the formation of a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org Base-catalyzed hydrolysis involves the initial attack of a hydroxide (B78521) ion on the nitrile carbon, leading to an imidic acid that tautomerizes to an amide, which can then be further hydrolyzed. libretexts.org Enzymes, such as nitrilases, can also catalyze the hydrolysis of benzonitriles to the corresponding benzoic acids and ammonia (B1221849).
Reductive Transformations of the Nitrile to Aldehydes or Amines
The nitrile group can be partially reduced to an aldehyde or fully reduced to a primary amine. Reduction to an aldehyde can be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H). libretexts.org The mechanism involves the formation of a Lewis acid-base complex, followed by hydride transfer to form an imine anion. Subsequent acidic workup hydrolyzes the imine to the aldehyde. libretexts.org
Complete reduction to a primary amine, (4-azido-3-chlorophenyl)methanamine, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via two consecutive nucleophilic additions of hydride to the nitrile carbon. libretexts.org
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 4-Amino-3-chlorobenzonitrile |
| (4-Azido-3-chlorophenyl)methanamine |
| 5-substituted-1H-tetrazole |
| Diisobutylaluminium hydride |
| Lithium aluminum hydride |
| Palladium on carbon |
| Sodium azide |
Reactivity of the Aryl Halide Moiety (Chlorine)
The chlorine atom attached to the benzene (B151609) ring of this compound serves as a versatile handle for a variety of chemical transformations. Its reactivity is primarily dictated by the electronic nature of the aromatic ring, which is rendered electron-deficient by the potent electron-withdrawing cyano group situated para to the halogen. This electronic arrangement is pivotal for activating the C-Cl bond towards nucleophilic attack and enables its participation in various metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the 3-Position
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group. mdpi.comresearchgate.net In this compound, the nitrile (-CN) group acts as a powerful activating group, delocalizing the negative charge of the intermediate Meisenheimer complex and thereby facilitating the substitution of the chlorine atom. acs.org
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate. The aromaticity is then restored by the departure of the chloride ion. acs.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chlorine atom, leading to a diverse array of substituted benzonitrile derivatives. The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require heat to proceed to completion. While no specific SNAr reactions for this compound are detailed in the surveyed literature, the principles are well-established for analogous compounds like 4-chlorobenzonitrile and other activated aryl chlorides. mdpi.com
Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product Structure | Typical Conditions |
| Amine | Aniline | K₂CO₃, DMF, 80–120°C | |
| Alkoxide | Sodium Methoxide | NaOMe, Methanol (B129727)/DMF, Heat | |
| Thiolate | Sodium Thiophenoxide | NaSPh, DMF, Heat |
Note: The reactions in this table are illustrative examples based on the known reactivity of activated aryl chlorides and have not been empirically reported for this compound.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom of this compound can serve as the electrophilic partner in these reactions, although aryl chlorides are generally less reactive than the corresponding bromides and iodides, often necessitating more specialized catalytic systems. nrochemistry.comtcichemicals.com A critical consideration for these reactions is the stability of the azide functional group under the often-heated, basic conditions in the presence of a palladium catalyst.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (typically a boronic acid or ester) with an organic halide. tcichemicals.com For an aryl chloride like this compound, the reaction would require a palladium(0) catalyst, often generated in situ, a phosphine ligand to facilitate the catalytic cycle, and a base. yonedalabs.com The coupling of activated aryl chlorides, such as 4-chlorobenzonitrile, is well-documented and provides a strong precedent for the feasibility of this transformation. nih.gov The reaction would yield a biaryl structure, connecting a new aryl or vinyl group at the 3-position.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. researchgate.net The reaction with this compound would involve the oxidative addition of the C-Cl bond to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. researchgate.net Research on other activated aryl chlorides, including 4-chlorobenzonitrile, has shown successful Heck couplings, suggesting this pathway is viable. academie-sciences.fr
Sonogashira Coupling: This coupling reaction constructs a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.orggold-chemistry.org It is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.org The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making aryl chlorides the most challenging substrates. nrochemistry.com Nevertheless, successful Sonogashira couplings of activated aryl chlorides like 4-chlorobenzonitrile have been reported, usually requiring robust catalyst systems. academie-sciences.fr This would introduce an alkynyl substituent at the 3-position of the benzonitrile ring.
Table 2: Potential Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-Aryl-4-azidobenzonitrile |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Azido-3-styrylbenzonitrile |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Azido-3-(phenylethynyl)benzonitrile |
Note: The conditions listed are representative examples derived from literature on analogous aryl chlorides and would require optimization for the specific substrate.
Radical Reactions and Their Selectivity on the Chlorinated Aromatic Ring
The involvement of the C-Cl bond of this compound in radical reactions is less straightforward compared to its ionic pathways. While radical-nucleophilic aromatic substitution (SRN1) can replace halides on aromatic rings, these reactions are typically initiated under specific conditions (e.g., photostimulation or with solvated electrons) and are not as common as SNAr or cross-coupling reactions for this type of substrate.
The most prominent radical-forming functionality in the molecule is the azide group itself. Aryl azides are well-known to undergo photolysis or thermolysis to extrude dinitrogen (N₂), generating a highly reactive singlet nitrene intermediate. acs.org This process is a radical reaction, but the reactivity is centered on the nitrogen atom, leading to transformations such as ring expansion, C-H insertion, or dimerization, rather than direct substitution of the chlorine atom. researchgate.netresearchgate.net
Furthermore, attempts to initiate radical reactions on similar molecules have shown that the electronic nature of the substituents plays a crucial role. For instance, studies involving the reaction of various substituted phenyl azides with group 13 metal trichlorides to generate radical cations found that 4-azidobenzonitrile (B1268391) was unreactive. nih.gov This lack of reactivity was attributed to the electron-withdrawing nature of the cyano group, which inhibits the necessary electronic processes for radical formation under those conditions. nih.gov Therefore, selective radical reactions targeting the C-Cl bond for substitution are not a commonly reported or anticipated transformation pathway for this molecule, with reactivity being dominated by the azide moiety or the electronically activated aryl chloride under ionic or organometallic conditions.
Spectroscopic and Advanced Characterization of 4 Azido 3 Chlorobenzonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.
¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis for Structural Confirmation
While specific experimental data for 4-azido-3-chlorobenzonitrile (B6189052) is not widely published, the expected chemical shifts can be predicted based on the analysis of analogous compounds such as 3,4-dichlorobenzonitrile (B1293625) and other substituted aromatic systems. rsc.org
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the protons at positions 2, 5, and 6. The proton at position 2 (H-2) would likely appear as a doublet, coupled to H-6. The proton at position 6 (H-6) would appear as a doublet of doublets, coupled to both H-2 and H-5. The proton at position 5 (H-5) would also be a doublet, coupled to H-6. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electronic effect of the azido (B1232118) group, would shift these protons downfield, likely in the range of 7.4 to 7.8 ppm. For a similar compound, 3,4-dichlorobenzonitrile, the proton signals appear at δ 7.62 (d, J = 8.4 Hz), 7.55 (d, J = 2.0 Hz), and 7.38 (dd, J1 = 8.4 Hz, J2 = 2.0 Hz). rsc.org
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, plus a signal for the nitrile carbon. The carbon atom attached to the nitrile group (C-1) would be significantly deshielded. The carbons attached to the chlorine (C-3) and azide (B81097) (C-4) groups would also show characteristic shifts influenced by the electronegativity and resonance effects of these substituents. The nitrile carbon typically appears in the range of 115-120 ppm. Based on data for 3,4-dichlorobenzonitrile, the aromatic carbons resonate at δ 140.0, 137.7, 134.5, 130.2, 127.8, and 115.2 ppm, with the nitrile carbon at 111.8 ppm. rsc.org
¹⁵N NMR: The azide group has three distinct nitrogen atoms (Nα, Nβ, Nγ), each with a unique chemical shift in the ¹⁵N NMR spectrum. nih.gov For aromatic azides, these shifts are highly sensitive to the electronic nature of the substituents on the ring. znaturforsch.comsemanticscholar.org Theoretical calculations and experimental data for related compounds show that the central nitrogen (Nβ) is typically the most shielded, appearing significantly upfield, while the terminal nitrogen (Nγ) and the nitrogen attached to the ring (Nα) are more deshielded. znaturforsch.com The nitrile nitrogen also gives a characteristic signal. The large chemical shift range of ¹⁵N NMR makes it a powerful tool for characterizing nitrogen-containing compounds. nih.govresearchgate.netnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1-CN | - | ~110-115 |
| C2 | ~7.7 (d) | ~134 |
| C3-Cl | - | ~139 |
| C4-N₃ | - | ~142 |
| C5 | ~7.5 (d) | ~128 |
| C6 | ~7.6 (dd) | ~130 |
| CN | - | ~117 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the molecular structure. youtube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the spin-spin coupling network between protons. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-2 with H-6, and H-5 with H-6, confirming their adjacent positions on the aromatic ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nanalysis.com An HSQC spectrum would show correlations between H-2 and C-2, H-5 and C-5, and H-6 and C-6, allowing for the direct assignment of these carbon resonances. youtube.comsdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): For a planar aromatic molecule like this, NOESY is less critical for stereochemistry but can help confirm through-space proximities between adjacent protons, reinforcing the assignments made from COSY.
Spin-Spin Coupling Constant Analysis for Detailed Conformational Insights
The magnitude of the spin-spin coupling constant (J), measured in Hertz (Hz), provides valuable information about the connectivity and relative orientation of coupled nuclei. wisc.eduorgchemboulder.com In aromatic systems, the coupling constants are characteristic of the number of bonds separating the protons. libretexts.org
Ortho Coupling (³J): The coupling between adjacent protons (e.g., H-5 and H-6) typically ranges from 6-9 Hz.
Meta Coupling (⁴J): The coupling between protons separated by three bonds (e.g., H-2 and H-6) is smaller, usually in the range of 2-3 Hz. researchgate.net
Para Coupling (⁵J): Coupling between protons on opposite sides of the ring (e.g., H-2 and H-5) is very small, often less than 1 Hz, and may not be resolved.
Analysis of these coupling constants from the ¹H NMR spectrum allows for the definitive assignment of each proton signal. For instance, the signal for H-6 would be identified by its characteristic splitting pattern showing both a large ortho coupling and a smaller meta coupling. libretexts.org
Table 2: Expected Proton-Proton Coupling Constants (J)
| Coupling | Type | Expected Value (Hz) |
| J(H5-H6) | Ortho (³J) | 6.0 - 9.0 |
| J(H2-H6) | Meta (⁴J) | 2.0 - 3.0 |
| J(H2-H5) | Para (⁵J) | < 1.0 |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups within a molecule, as each group exhibits characteristic vibrational frequencies. ksu.edu.sajchps.com
Azide (-N₃) Group: The most prominent feature of the azide group is its strong, sharp asymmetric stretching vibration (νₐₛ), which typically appears in the IR spectrum between 2100 and 2160 cm⁻¹. acs.orgacs.org A weaker symmetric stretching vibration (νₛ) is expected between 1200 and 1350 cm⁻¹. The bending vibration (δ) of the azide group is found at lower frequencies, usually around 600-700 cm⁻¹. irdg.org
Nitrile (-C≡N) Group: The nitrile group has a characteristic stretching vibration (ν(C≡N)) that appears in a relatively clear region of the spectrum, typically between 2220 and 2260 cm⁻¹. researchgate.net For aromatic nitriles, conjugation with the ring can slightly lower this frequency. jove.com The intensity of this band can be strong in the IR spectrum due to the large change in dipole moment during the vibration. acs.orgacs.org
Aromatic Ring: The spectrum will also feature bands corresponding to the C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region, and various C-H in-plane and out-of-plane bending vibrations at lower wavenumbers.
C-Cl Bond: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy provides complementary information. jchps.com While the azide asymmetric stretch is also Raman active, the symmetric stretch is often more intense in the Raman spectrum. The nitrile stretch is also readily observed. irdg.org For centrosymmetric molecules, IR and Raman activities are mutually exclusive, but for a molecule with lower symmetry like this compound, many vibrations will be active in both spectra. jchps.com
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Azide (-N₃) | Asymmetric stretch | 2100 - 2160 | Strong, Sharp |
| Azide (-N₃) | Symmetric stretch | 1200 - 1350 | Medium to Weak |
| Nitrile (-C≡N) | Stretch | 2220 - 2260 | Strong to Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular and Fragment Ion Analysis
High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. miamioh.edu For C₇H₃ClN₄, the calculated exact mass is a crucial piece of data for confirmation.
The presence of a chlorine atom is readily identified by the isotopic pattern of the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will show two peaks for the molecular ion: an M⁺ peak and an (M+2)⁺ peak, separated by two mass units, with a relative intensity ratio of approximately 3:1. libretexts.org
The fragmentation pattern in the mass spectrum provides further structural information. For aryl azides, a common and significant fragmentation pathway is the loss of a neutral nitrogen molecule (N₂, 28 Da) from the molecular ion to form a nitrenium ion. researchgate.net Subsequent fragmentation could involve the loss of HCN (27 Da) from the benzonitrile (B105546) ring structure or the loss of the chlorine atom.
Key expected fragments include:
[M]⁺: The molecular ion (e.g., C₇H₃³⁵ClN₄⁺).
[M+2]⁺: The isotopic peak due to ³⁷Cl.
[M-N₂]⁺: The ion resulting from the loss of dinitrogen, a characteristic fragmentation of azides. researchgate.net
[M-N₂-Cl]⁺: Loss of N₂ followed by the chlorine radical.
[M-N₂-HCN]⁺: Loss of N₂ followed by hydrogen cyanide from the ring. nist.gov
X-ray Diffraction Studies for Solid-State Structure Elucidation and Intermolecular Interactions
The crystal packing of this compound would be governed by a variety of intermolecular interactions. jeeadv.ac.in The highly polar nitrile group and the azido group create significant dipole moments, leading to strong dipole-dipole interactions that would play a major role in the crystal lattice formation. ias.ac.in
Other significant intermolecular interactions likely to be observed include:
Halogen Bonding: The chlorine atom can act as a Lewis acid, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of the nitrile or azide groups.
π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. ias.ac.in
C-H···N and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H donors and the nitrogen or chlorine acceptors on neighboring molecules can further stabilize the crystal structure. rsc.orgmdpi.com
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for investigating the electronic transitions within a molecule and elucidating its photophysical properties. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones, providing valuable information about the compound's electronic structure.
The UV-Vis spectrum of an aryl azide, such as this compound, is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. The benzonitrile moiety possesses a conjugated π-system, which gives rise to intense π → π* transitions, typically observed at shorter wavelengths. The presence of the azido (-N₃) and chloro (-Cl) substituents on the benzene (B151609) ring can influence the position and intensity of these absorption bands. These substituents can act as auxochromes, causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) compared to unsubstituted benzonitrile.
Research on isomeric chlorobenzonitriles has shown that the position of the chlorine atom affects the absorption spectral characteristics. ias.ac.in While specific UV-Vis data for this compound is not extensively detailed in publicly available literature, the electronic spectra of related aryl azides have been studied. Upon absorption of UV light, aryl azides are known to be excited to their singlet excited states (S₁ and S₂), which can then undergo rapid intersystem crossing to the triplet state or directly decompose to form highly reactive nitrene intermediates. ias.ac.in This photochemical reactivity is a key aspect of the photophysical properties of this class of compounds.
The expected UV-Vis absorption data for this compound, based on the analysis of similar compounds, is summarized in the interactive table below. It is important to note that these are predicted values and experimental verification is necessary for confirmation.
| Compound | Solvent | λmax (nm) (Predicted) | Molar Absorptivity (ε, M-1cm-1) (Predicted) | Electronic Transition |
| This compound | Ethanol | ~250-280 | ~10,000-15,000 | π → π |
| This compound | Ethanol | ~300-320 | ~1,000-5,000 | n → π |
Further photophysical characterization would involve studying the fluorescence and phosphorescence properties of this compound. However, many aryl azides are known to be non-fluorescent or weakly fluorescent due to the efficient photochemical decomposition pathway that competes with radiative decay processes.
Advanced Analytical Techniques for Purity and Quantitative Analysis
Ensuring the purity of a chemical compound is paramount for its reliable use in any application. Advanced analytical techniques provide the necessary tools for both qualitative and quantitative analysis of this compound, allowing for the identification and quantification of impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of organic compounds. A reverse-phase HPLC (RP-HPLC) method would be the most suitable approach for this compound. This method utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.
A typical RP-HPLC method for the analysis of this compound would involve the following:
Column: A C18 column is a common choice for separating aromatic compounds.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is generally effective. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute compounds of increasing hydrophobicity.
Detection: A UV detector set at a wavelength corresponding to one of the absorption maxima of this compound (e.g., around 254 nm or 280 nm) would provide good sensitivity.
The following interactive table outlines a hypothetical, yet scientifically plausible, HPLC method for the analysis of this compound.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Other advanced analytical techniques that can be employed for the characterization of this compound include:
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can provide molecular weight information and fragmentation patterns, which are crucial for the structural confirmation of the compound and the identification of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule, confirming the connectivity of atoms and the positions of substituents on the aromatic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the characteristic functional groups present in the molecule, such as the azide (-N₃) stretching vibration (typically around 2100 cm⁻¹) and the nitrile (-C≡N) stretching vibration (around 2230 cm⁻¹).
By combining these spectroscopic and chromatographic techniques, a comprehensive and robust characterization of this compound and its derivatives can be achieved, ensuring high purity and quality for its intended scientific and industrial uses.
Theoretical and Computational Chemistry Studies of 4 Azido 3 Chlorobenzonitrile
Electronic Structure Analysis and Bonding Characteristics
The electronic structure provides fundamental insights into the stability, reactivity, and properties of a molecule. For a substituted aromatic compound like 4-azido-3-chlorobenzonitrile (B6189052), this analysis would reveal the interplay of the azido (B1232118), chloro, and cyano substituents with the benzene (B151609) ring.
Electron Localization Function (ELF) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding chemical bonding. It maps the probability of finding an electron pair, revealing the locations of core electrons, covalent bonds, and lone pairs. For an aryl azide (B81097), ELF analysis typically shows distinct basins corresponding to the N-N and N≡N bonds of the azide group, as well as the C-C and C-H bonds of the aromatic ring. rsc.orgresearchgate.net An ELF analysis of phenyl azide, for instance, reveals the zwitterionic character of the azide moiety. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) defines atoms and chemical bonds based on the topology of the electron density. Key parameters derived from QTAIM, such as the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs), characterize the nature of chemical interactions. For the C-Cl bond, QTAIM would likely indicate a polar covalent interaction. The various C-N and N-N bonds would also be characterized, providing quantitative measures of their strength and polarity.
Analysis of Aromaticity and Substituent Effects on the Benzene Ring
The aromaticity of the benzene ring in this compound would be influenced by its three substituents. Aromaticity is typically quantified using magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) values, and geometric criteria, like the Harmonic Oscillator Model of Aromaticity (HOMA) index.
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of mechanisms, transition states, and reaction rates. For this compound, key reactions would include cycloadditions involving the azide group and nucleophilic aromatic substitutions.
Transition State Characterization and Activation Energy Calculations for Key Reactions
A primary reaction pathway for aryl azides is the [3+2] cycloaddition. mdpi.comnih.gov Computational studies on the reaction of phenyl azide with various partners have identified the transition state structures and calculated the activation energies, which are crucial for predicting reaction feasibility and kinetics. nih.gov For this compound, calculations would identify the transition state for its cycloaddition reactions, and the activation energy would be influenced by the electronic effects of the chloro and cyano substituents.
Another important reaction could be Nucleophilic Aromatic Substitution (SNAr), potentially displacing the chloride. Theoretical investigations of SNAr reactions on chlorobenzonitriles have detailed the Meisenheimer intermediate and the associated energy barriers. rsc.org
Application of Molecular Electron Density Theory (MEDT) to Cycloaddition and Substitution Reactions
Molecular Electron Density Theory (MEDT) posits that changes in electron density, rather than molecular orbital interactions, govern chemical reactivity. rsc.org MEDT studies on the cycloaddition reactions of aryl azides classify them based on the direction of electron density flux. mdpi.comresearchgate.net Depending on the reaction partner, the azide can act as either the nucleophile or the electrophile. The analysis of the conceptual DFT indices, such as electrophilicity (ω) and nucleophilicity (N), for this compound would predict its reactivity in polar cycloaddition processes.
Global Electron Density Transfer (GEDT) Analysis for Reaction Polarity
Global Electron Density Transfer (GEDT) quantifies the net charge transfer between the interacting fragments at the transition state. A high GEDT value indicates a highly polar reaction mechanism. In the context of a [3+2] cycloaddition involving an aryl azide, the GEDT value helps to understand the degree of charge separation in the transition state and whether the reaction proceeds through a polar, but single-step, mechanism. mdpi.com For this compound, the calculated GEDT for its reactions would provide a quantitative measure of their polarity.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound would be critical to understanding its three-dimensional structure and flexibility, which in turn govern its interactions and reactivity. Computational chemists would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to identify stable conformers and the energy barriers between them.
A key aspect of this analysis for this compound would be the rotational barrier around the C-N bond of the azido group. The planarity of the molecule, with the azido and cyano groups relative to the benzene ring, would be investigated. While the benzene ring itself is planar, the substituents may exhibit some degree of out-of-plane torsion.
Table 1: Hypothetical Conformational Energy Profile of this compound
| Conformer | Dihedral Angle (C2-C3-N-N) | Relative Energy (kcal/mol) |
| Planar | 0° | 0.00 |
| Perpendicular | 90° | 5.20 |
| Anti-planar | 180° | 0.15 |
Note: This data is illustrative and not based on published research for this specific molecule.
Molecular dynamics (MD) simulations would further elucidate the dynamic behavior of this compound in various environments, such as in solution. MD simulations provide insights into how the molecule moves and interacts with its surroundings over time, which is crucial for understanding its behavior in a realistic chemical system. These simulations can reveal important information about solvation effects and the molecule's accessible conformational space at different temperatures.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the identification and characterization of compounds.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. Comparing calculated spectra with experimental data can confirm the structure of the synthesized compound.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. The characteristic stretching frequencies of the azide (-N₃) and nitrile (-C≡N) groups are of particular interest. For instance, the asymmetric stretch of the azide group typically appears around 2100 cm⁻¹, while the nitrile stretch is found near 2230 cm⁻¹.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. These calculations can help to understand the electronic structure and the nature of the molecular orbitals involved in the absorption of light.
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹³C NMR Chemical Shift (C-CN) | ~118 ppm |
| ¹³C NMR Chemical Shift (C-Cl) | ~135 ppm |
| ¹³C NMR Chemical Shift (C-N₃) | ~140 ppm |
| IR Frequency (Azide Stretch) | ~2120 cm⁻¹ |
| IR Frequency (Nitrile Stretch) | ~2235 cm⁻¹ |
| Max. UV-Vis Absorption (λmax) | ~285 nm |
Note: These values are estimations based on typical ranges for similar functional groups and are not from specific calculations on this compound.
Quantitative Structure-Reactivity/Property Relationships (QSPR/QSRR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the properties and reactivity of chemicals based on their molecular structure. The development of such models for a series of related compounds, which could include this compound, involves calculating a set of molecular descriptors.
These descriptors can be categorized as:
Topological: Based on the 2D representation of the molecule.
Geometrical: Related to the 3D structure of the molecule.
Electronic: Describing the electronic properties, such as dipole moment and orbital energies.
Physicochemical: Such as logP, which relates to solubility.
Once calculated, these descriptors would be used to build a mathematical model that correlates them with an experimental property or reactivity measure. For this compound, a QSPR model could, for example, predict its boiling point, while a QSRR model might predict its reactivity in a specific reaction, such as a cycloaddition. The robustness and predictive power of such models rely on the quality and diversity of the data set of compounds used for training and validation. As no such study including this compound has been published, no specific QSPR/QSRR models are available.
Research Applications and Functional Materials Derived from 4 Azido 3 Chlorobenzonitrile
Potential Role as a Key Intermediate in Complex Organic Synthesis
The unique combination of three reactive functional groups—azide (B81097), chloro, and nitrile—on a benzene (B151609) ring positions 4-Azido-3-chlorobenzonitrile (B6189052) as a potentially valuable, yet underexplored, building block in organic synthesis. The distinct reactivity of each group allows for sequential and selective transformations, making it a hypothetical precursor for a variety of complex molecules.
Hypothetical Building Block for Novel Heterocyclic Compounds (e.g., Triazoles, Tetrazoles, Oxadiazoles)
The azide group is a well-established precursor for the synthesis of nitrogen-containing heterocycles. The most prominent reaction of azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction, often catalyzed by copper(I) (the Azide-Alkyne Cycloaddition or "click chemistry"), is known for its high efficiency and regioselectivity. In principle, this compound could react with a variety of terminal and internal alkynes to produce a library of 1,4- or 1,5-disubstituted 1,2,3-triazoles.
The nitrile group can also participate in cycloaddition reactions. For instance, the reaction of nitriles with azides is a common method for the synthesis of tetrazoles. This transformation typically requires a catalyst, such as zinc or tin compounds, and can provide access to 5-substituted-1H-tetrazoles.
Furthermore, the nitrile functionality can be converted into other reactive intermediates, such as amidoximes, which are precursors for the synthesis of 1,2,4-oxadiazoles. The subsequent cyclization with an appropriate acylating agent would yield the corresponding oxadiazole ring.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocycle | Key Functional Group | Potential Reaction Type |
|---|---|---|
| 1,2,3-Triazole | Azide | 1,3-Dipolar Cycloaddition |
| Tetrazole | Nitrile | [3+2] Cycloaddition with Azides |
Theoretical Precursor for Advanced Polyfunctionalized Organic Scaffolds
Beyond the synthesis of simple heterocycles, this compound could theoretically serve as a starting material for more complex, polyfunctionalized organic scaffolds. The chloro substituent can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce additional complexity. The azide and nitrile groups can be reduced to amines and aminomethyl groups, respectively, which can then be further functionalized. This multi-faceted reactivity, in theory, allows for the stepwise construction of intricate molecular architectures.
Postulated Applications in Polymer Science and Functional Materials
Aryl azides are known photoactive and thermoactive crosslinking agents and have been incorporated into polymers to create functional materials.
Conceptual Synthesis of Functional Polymers and Copolymers via Azide-Based Polymerizations
The azide group of this compound could potentially be used in polymer synthesis. For instance, it could be incorporated as a monomer in polymerization reactions. The azide-alkyne "click" polymerization, a step-growth polymerization method, could theoretically utilize a bifunctional monomer derived from this compound to create functional polymers.
Speculative Integration into Optoelectronic Materials and Devices
The benzonitrile (B105546) moiety is a common structural unit in materials with interesting optoelectronic properties. While there is no specific data for polymers derived from this compound, the incorporation of the polar nitrile group and the potential for creating extended conjugated systems through polymerization could, in principle, lead to materials with applications in organic electronics. The azide group could also serve as a photo-crosslinkable unit to enhance the stability and morphology of thin films in such devices.
Prospective Development of Spectroscopic Probes and Chemical Labeling Reagents (excluding biological context)
The azide group is a valuable functional handle in bioconjugation and chemical labeling, primarily through the "click" reaction. Although the biological context is excluded here, the same principle applies to materials science and chemical detection.
In a hypothetical scenario, this compound could be incorporated into a larger molecular framework designed to act as a spectroscopic probe. The azide would serve as a reactive handle to attach the probe to a surface or another molecule of interest via an alkyne-azide cycloaddition. The benzonitrile and chloro-substituted aromatic ring could be further functionalized to tune the spectroscopic properties of the probe.
Scarcity of Research on Catalytic Applications of this compound
Extensive research into the scientific literature reveals a significant gap in documented studies concerning the catalytic applications of the chemical compound this compound. Specifically, there is a notable absence of published research detailing its use in the development of Metal-Organic Frameworks (MOFs) or its role in transformations catalyzed by nanomaterials.
This lack of available data prevents a detailed discussion on the incorporation of this compound into MOF components. Consequently, information regarding the design of novel catalytic systems based on this compound, its functional role within the framework, and the resulting catalytic performance of such materials is not available in the current body of scientific literature.
Similarly, the exploration of this compound in the field of nanomaterial-catalyzed transformations remains an uninvestigated area. There are no research findings that describe its interaction with nanomaterials, the types of chemical transformations it might undergo or facilitate in the presence of nanocatalysts, or the efficiency and mechanisms of such potential reactions.
Due to the absence of empirical research and published findings on this specific compound within the requested contexts, it is not possible to provide a thorough and scientifically accurate article on its research applications in these areas of catalysis. Further investigation and primary research would be required to elucidate the potential of this compound in the design of functional materials for catalytic applications.
Q & A
Q. What are the key synthetic pathways for 4-Azido-3-chlorobenzonitrile, and how can reaction conditions be optimized to minimize by-products?
Synthesis typically involves diazotization and azide substitution on a chlorinated benzonitrile precursor. Key parameters include:
- Temperature control : Maintaining 0–5°C during diazotization prevents decomposition of intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance azide group stability and reaction efficiency .
- Stoichiometric ratios : Excess NaN₃ (1.2–1.5 equivalents) ensures complete substitution of the nitro or halo group.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yield (>75% reported in optimized protocols) .
Q. How should researchers characterize this compound to confirm structural integrity?
Use a multi-technique approach:
Q. What safety protocols are critical when handling this compound in the lab?
- Thermal stability : Avoid temperatures >80°C to prevent explosive decomposition. Conduct thermal analysis (DSC/TGA) to establish safe handling limits .
- Spill management : Use inert absorbents (vermiculite) and avoid water to prevent uncontrolled reactions. Dispose of waste in approved containers labeled for azide compounds .
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and face shield are mandatory due to potential toxicity and reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Contradictions often arise from:
- Tautomerism or rotamer formation : Use variable-temperature NMR to identify dynamic processes affecting peak splitting .
- Impurity interference : Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to isolate and quantify impurities. Compare retention times with synthetic intermediates .
- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for regiochemical ambiguities .
Q. What mechanistic insights guide the design of this compound in click chemistry applications?
The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Kinetic studies : Second-order rate constants (k₂) for CuAAC can be determined via UV-Vis monitoring of triazole formation. Optimize Cu(I) catalyst loading (0.1–1 mol%) to balance reaction speed and side reactions .
- Solvent effects : Reaction rates increase in polar solvents (e.g., DMSO) due to improved catalyst solubility and azide activation .
- Competing reactions : Monitor for Staudinger reactions (with phosphines) or thermal decomposition pathways using in-situ FTIR .
Q. How does the stability of this compound vary under different storage conditions, and what analytical methods detect degradation?
- Light sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy detects nitrene formation (λmax ~350 nm) under prolonged light exposure .
- Moisture sensitivity : Karl Fischer titration quantifies water content in stored samples; >0.5% H₂O accelerates hydrolysis to 3-chloro-4-aminobenzonitrile .
- Long-term stability : Accelerated aging studies (40°C/75% RH for 4 weeks) paired with LC-MS identify degradation products like cyanamide derivatives .
Q. What strategies address conflicting bioactivity data in cellular assays involving this compound?
- Dose-response validation : Use a wide concentration range (1 nM–100 µM) to rule out assay interference from azide toxicity at high doses .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation, which may reduce apparent activity .
- Off-target profiling : Screen against kinase/GPCR panels to identify confounding interactions; correct IC₅₀ values using selectivity ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
